Elgonica dimer A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

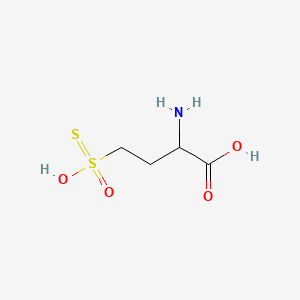

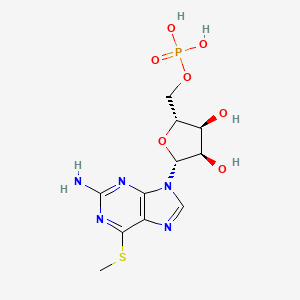

Elgonica dimer A is a natural product found in Aloe arborescens, Aloe vera, and Aloe elgonica with data available.

科学的研究の応用

Hypotensive Effects

Elgonica dimer A has been studied for its hypotensive effects. Research shows that compounds from Aloe barbadensis, including elgonica dimer A, exhibit significant hypotensive properties. Aloeemodin, another component, was particularly highlighted for causing notable falls in mean arterial blood pressure in rats (Saleem et al., 2001).

Stability and Degradation Studies

A study focusing on the stability and degradation products of aloin A under different conditions identified elgonica dimer A as a major degradation product. The research explored the effects of temperature, pH, and light, finding significant degradation of aloin A at higher temperatures and pH levels, with elgonica dimers A and B being among the primary degradation products (Ding et al., 2014).

BACE Inhibitors

Elgonica dimer A, along with other compounds isolated from Aloe arborescens, was studied for its inhibitory activity on BACE (beta-site APP-cleaving enzyme), which is significant for Alzheimer's disease research. The study aimed to find new components acting as BACE inhibitors (Gao et al., 2006).

Chemical Induced Dimerization

Although not directly about elgonica dimer A, research on chemically induced dimerization (CID) and its applications in controlling protein functions in cells could be relevant for understanding the broader context of dimer compounds in scientific research (Voss et al., 2015).

Browning in Pear Wine

A study on the browning of Dangshan pear wine identified elgonica dimer A as one of the key compounds involved in the browning process, possibly through reactions with aloin and glucose forming anthraquinone during the browning (Yang et al., 2021).

特性

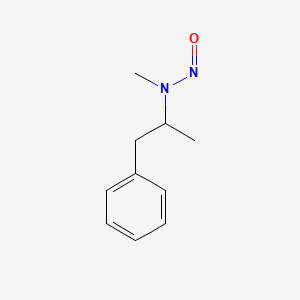

分子式 |

C36H30O14 |

|---|---|

分子量 |

686.6 g/mol |

IUPAC名 |

2-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-9-yl]-1,8-dihydroxy-6-(hydroxymethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C36H30O14/c37-10-13-6-16-24(21(41)8-13)31(46)25-15(28(16)43)4-5-18(29(25)44)36(35-34(49)33(48)30(45)23(12-39)50-35)17-2-1-3-20(40)26(17)32(47)27-19(36)7-14(11-38)9-22(27)42/h1-9,23,30,33-35,37-42,44-45,48-49H,10-12H2/t23-,30-,33+,34-,35-,36?/m1/s1 |

InChIキー |

KDDWZKWJBCZABZ-NGICQHKASA-N |

異性体SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C(=CC(=C7)CO)O)O)C=C(C=C3O)CO |

正規SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C(=CC(=C7)CO)O)O)C=C(C=C3O)CO |

同義語 |

elgonica dimer A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1259055.png)

![5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259057.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B1259073.png)